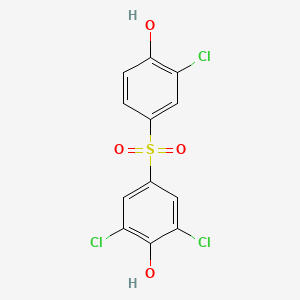

Trichloro Bisphenol S

Description

Contextualization within the Broader Bisphenol Analogue Landscape

Bisphenols are a class of synthetic organic compounds characterized by two hydroxyphenyl groups. The most well-known, Bisphenol A (BPA), has been widely used in the production of polycarbonate plastics and epoxy resins. However, due to concerns over its endocrine-disrupting properties, there has been a market shift towards BPA alternatives, with Bisphenol S (BPS) being a prominent substitute. mdpi.com BPS is valued for its high thermal stability. mdpi.com

The structural similarity of BPS to BPA has raised questions about its safety, leading to research on its own potential health effects. mdpi.com The landscape of bisphenol analogues is vast and includes numerous compounds such as Bisphenol F (BPF) and Bisphenol AF (BPAF). nih.gov These analogues are diphenylalkanes, consisting of two phenolic rings connected by a bridging carbon. nih.gov The variation in the substituent on this bridging carbon defines the specific bisphenol.

Trichloro Bisphenol S belongs to a sub-category of bisphenol analogues known as chlorinated derivatives. These compounds, denoted as Clx-BPSs, are formed when hydrogen atoms on the phenyl rings of BPS are substituted with chlorine atoms. nih.gov The family of chlorinated BPS includes monochloro-BPS, dichloro-BPS, trichloro-BPS, and tetrachloro-BPS. researchgate.net

Historical Perspectives on Chlorinated Bisphenol Studies

Research into chlorinated bisphenols is closely linked to the study of water treatment processes. The chlorination of water, a common disinfection method, can lead to the formation of chlorinated derivatives of various organic compounds present in the water, including bisphenols. digitellinc.com Early studies on the chlorination of BPA revealed the formation of chlorinated BPA congeners. researchgate.net This discovery prompted further investigation into the potential for other bisphenol analogues, including BPS, to form similar chlorinated byproducts. digitellinc.com

The formation of these chlorinated derivatives is a result of electrophilic substitution on the phenolic rings of the bisphenol molecule. researchgate.net Studies have demonstrated that the reaction of bisphenols with chlorine can lead to the formation of mono-, di-, tri-, and tetrachlorinated derivatives. researchgate.netresearchgate.net The primary focus of much of the historical research has been on the detection and quantification of these compounds in various environmental matrices and understanding their formation kinetics during water treatment. researchgate.netdigitellinc.com

Rationale for Focused Academic Inquiry into this compound

The specific academic interest in this compound stems from several key factors. Firstly, the increasing use of BPS as a replacement for BPA has led to its greater prevalence in the environment, and consequently, a higher potential for the formation of its chlorinated derivatives like TCBPS. mdpi.com

Secondly, preliminary research suggests that the toxicological properties of bisphenols can be altered, and in some cases enhanced, by chlorination. In-silico predictions have indicated that the toxicity of chlorinated BPS derivatives may increase with the degree of chlorination, making TCBPS a compound of particular concern. nih.gov

Finally, the detection of TCBPS in various environmental samples, such as indoor dust and paper products, provides a direct rationale for further investigation. nih.govnih.gov The presence of TCBPS in items that humans come into regular contact with underscores the need to understand its potential for exposure and any associated health implications. Therefore, focused academic inquiry into TCBPS is driven by its emergence as a disinfection byproduct, its detection in the environment, and the potential for increased toxicity compared to its parent compound, BPS.

Research Findings on this compound

While dedicated research solely on this compound is limited, several studies investigating chlorinated bisphenols as a group have provided valuable data on its formation, occurrence, and potential implications.

Formation of this compound

This compound is not typically synthesized directly for commercial purposes but is rather a transformation product. Its formation is primarily understood as a result of the chlorination of Bisphenol S. This process can occur during water disinfection where chlorine is used as a disinfectant. digitellinc.com

The mechanism involves a stepwise electrophilic substitution of chlorine atoms onto the aromatic rings of the BPS molecule. researchgate.net Two primary transformation pathways have been proposed for the reaction of BPS with chlorine:

Stepwise Chlorine Electrophilic Substitution: This pathway leads to the formation of chlorinated BPS derivatives, including monochloro-, dichloro-, trichloro-, and tetrachloro-BPS. researchgate.net

Oxidation via Electron Transfer: This can lead to the formation of other byproducts such as 4-hydroxybenzenesulfonic acid and 4-chlorophenol. researchgate.net

Environmental Occurrence

Studies have confirmed the presence of this compound in various environmental matrices, indicating its release into and persistence in the environment.

| Sample Type | Study Findings | Detection Frequency | Concentration Range | Citation |

|---|---|---|---|---|

| Indoor Dust | Detected as part of a study on chlorinated BPS homologues in Hangzhou City. | 31% | Not individually specified, but total Clx-BPSs ranged up to 2.4 µg/g. | nih.gov |

| Paper Products | Detected in various paper products, with the highest concentrations found in thermal paper. | Less frequent than mono- and di-chloro derivatives. | Not individually specified, but total Clx-BPS in thermal paper reached up to 3.76 μg/g. | nih.gov |

Analytical Methods for Detection

The detection and quantification of this compound in environmental samples typically involve advanced analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common method used for the analysis of bisphenols and their derivatives due to its high sensitivity and selectivity. dphen1.com Another method that has been successfully employed for the simultaneous determination of BPA and its chlorinated derivatives, including trichloro-BPA, is gas chromatography-mass spectrometry (GC-MS) following a silylation step. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H7Cl3O4S |

|---|---|

Molecular Weight |

353.6 g/mol |

IUPAC Name |

2,6-dichloro-4-(3-chloro-4-hydroxyphenyl)sulfonylphenol |

InChI |

InChI=1S/C12H7Cl3O4S/c13-8-3-6(1-2-11(8)16)20(18,19)7-4-9(14)12(17)10(15)5-7/h1-5,16-17H |

InChI Key |

ILJCMQVJEFEHKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl)Cl)O |

Origin of Product |

United States |

Synthesis Pathways and Environmental Formation Mechanisms of Trichloro Bisphenol S

Chemical Synthesis Methodologies for Trichloro Bisphenol S

The direct synthesis of this compound is not widely detailed in standard chemical literature; however, its synthesis can be inferred from the established production of its parent compound, Bisphenol S, and the laboratory synthesis of other chlorinated bisphenols.

The synthesis of the precursor, Bisphenol S, is achieved through the reaction of two equivalents of phenol (B47542) with one equivalent of sulfuric acid or oleum. wikipedia.orggoogle.com This condensation reaction is a form of electrophilic aromatic substitution. wikipedia.orgdiva-portal.org

To produce this compound, a subsequent chlorination step is required. Based on the synthesis of analogous compounds like chlorinated Bisphenol A (ClxBPA) and chlorinated Bisphenol AF (Cl-BPAF), a common laboratory method involves the direct chlorination of the parent bisphenol. nih.govdphen1.comacs.org This process would entail reacting Bisphenol S with a chlorinating agent, where chlorine atoms are substituted onto the aromatic rings of the BPS molecule. The reaction conditions would be controlled to achieve the desired degree of chlorination, yielding monochloro-, dichloro-, trichloro-, and tetrachloro-BPS. nih.gov

Environmental Formation of Chlorinated Bisphenol S Derivatives

Bisphenol S is frequently detected in aquatic environments worldwide due to its use as a replacement for Bisphenol A (BPA) in consumer products. nih.govnih.govresearchgate.net Its presence in water sources means it is susceptible to transformation during chemical disinfection processes, such as chlorination, which is a common method for water purification. nih.govdigitellinc.com

During water treatment, free chlorine reacts effectively with Bisphenol S over a wide pH range (5 to 10), leading to its degradation and the formation of various chlorinated derivatives. nih.gov The reaction follows second-order kinetics, with rate constants observed between 7.6 and 435.3 M⁻¹s⁻¹. nih.gov

The primary mechanism for the formation of chlorinated BPS is a stepwise electrophilic substitution, where chlorine atoms are added to the phenol rings of the BPS molecule. nih.govresearchgate.net This reaction results in a mixture of chlorinated products. A study identified eleven distinct products from the chlorination of BPS, including progressively chlorinated versions of BPS and other degradation products. nih.gov

| Product Category | Specific Compounds Identified |

|---|---|

| Chlorinated BPS Derivatives | Monochloro-BPS |

| Dichloro-BPS | |

| Trichloro-BPS | |

| Tetrachloro-BPS | |

| Oxidation Products | 4-hydroxybenzenesulfonic acid (BSA) |

| Monochloro-BSA | |

| Dichloro-BSA | |

| 4-chlorophenol (4CP) | |

| Other Products | Polymeric Products |

Data sourced from a study on BPS chlorination kinetics and products. nih.gov

The formation of this compound in aqueous environments occurs through a sequential process. The parent Bisphenol S molecule does not directly convert to the trichlorinated form. Instead, it undergoes a series of chlorination steps, with each step adding another chlorine atom.

The primary pathway involves two main transformation routes:

Stepwise Electrophilic Substitution : BPS is attacked by chlorine in a stepwise manner, leading to the formation of progressively more chlorinated derivatives. nih.gov

Oxidation via Electron Transfer : A parallel pathway involves chlorine oxidizing BPS, which leads to the formation of compounds like 4-hydroxybenzenesulfonic acid (BSA) and 4-chlorophenol (4CP). nih.gov

For the formation of this compound, the electrophilic substitution pathway is key. The reaction proceeds through identifiable intermediates. Monochloro-BPS and Dichloro-BPS are the necessary precursors to Trichloro-BPS.

| Reaction Step | Reactant | Product / Intermediate |

|---|---|---|

| Initial Reaction | Bisphenol S (BPS) | Monochloro-Bisphenol S |

| Second Chlorination | Monochloro-Bisphenol S | Dichloro-Bisphenol S |

| Third Chlorination | Dichloro-Bisphenol S | Trichloro-Bisphenol S |

| Fourth Chlorination | Trichloro-Bisphenol S | Tetrachloro-Bisphenol S |

This table illustrates the stepwise formation pathway of chlorinated BPS derivatives. nih.gov

Environmental Occurrence and Distribution Patterns of Chlorinated Bisphenol S Analogues

Detection and Concentrations of Trichloro Bisphenol S in Aquatic Compartments

While research on the parent compound BPS in aquatic environments is extensive, specific data on this compound remains limited. The primary pathway for bisphenols to enter aquatic systems is through the effluent of wastewater treatment plants (WWTPs).

Freshwater Systems (e.g., rivers, lakes)

Studies have detected the parent compound, BPS, in various freshwater bodies globally. For example, BPS has been found in surface waters in Southeast Asia with concentrations around 24.8 ng/dm³. nih.gov In a water diversion project in Nanjing, China, the mean concentration of BPS in the soluble phase of surface water was 39.2 ng/L. nih.gov The presence of BPS in these systems indicates a potential for the formation of its chlorinated derivatives, including this compound, especially in waters that undergo chlorination. However, without direct measurement, the actual concentrations of this compound in freshwater remain unknown.

Wastewater Treatment Plant Effluents

Wastewater treatment plants are significant conduits for bisphenols into the environment. mdpi.com While many WWTPs effectively remove a portion of BPS, the removal is often incomplete. One study on a sequencing batch reactor WWTP found BPS in the influent at concentrations up to 434 ng/L. mdpi.com Although this study did not analyze for chlorinated derivatives, the presence of BPS in wastewater raises the possibility of its chlorination during disinfection stages, which commonly use chlorine-based chemicals.

A study developing a gas chromatography-mass spectrometry method for the determination of BPA and its chlorinated derivatives in urban wastewater reported a detection limit of 4.5 ng/L for trichloro-BPA, indicating the analytical capability to detect such compounds at low concentrations. mdpi.com However, the study did not report on the actual occurrence of these compounds in the analyzed wastewater samples. The lack of monitoring data for this compound in WWTP effluents is a significant knowledge gap in understanding its environmental release.

Presence and Levels of Chlorinated Bisphenol S in Terrestrial Matrices

Information on the presence of this compound in soil and sediment is even more scarce than in aquatic environments. The primary sources of contamination in these matrices are likely the disposal of sewage sludge, irrigation with treated wastewater, and deposition from the atmosphere.

Soil Systems

There is no direct research available that reports the detection or concentration of this compound in soil systems. Studies on the parent compound, BPS, have shown its presence in soil, particularly in areas impacted by e-waste recycling. In one such area, the median concentration of BPS in soil was found to be 9.86 ng/g. nih.gov Another study in Shenzhen, China, reported a maximum BPS concentration of 333 ng/g in soil. mdpi.com The persistence of BPS in soil, with a reported half-life of around 30 to 360 days, suggests that it could be available for transformation processes like chlorination if chlorine sources are present, although this is less likely in typical soil environments compared to water treatment facilities. nih.gov

Sediment Analysis

Sediments are considered a sink for many persistent organic pollutants. For bisphenols, sediments can accumulate these compounds over time. While specific data for this compound in sediments is not available, studies on BPS provide some context. In river sediments from the USA, Japan, and the Republic of Korea, BPS was detected in 16% of samples, with concentrations reaching up to 1970 ng/g dry weight. nih.gov Another study estimated a maximum concentration of 1480 µg/kg dry matter for BPS in sediments. nih.gov In the Pearl River Basin, China, BPS was detected in tidal flat and deepwater sediments, with mean concentrations of 12.4 ng/g in suspended particulate matter. nih.gov The persistence of BPS in sediments (with a half-life of 135–1621 days) suggests that these environments could act as long-term reservoirs where transformation processes might occur. nih.gov However, the extent to which chlorination of BPS occurs in sediments is currently unknown.

Occurrence of Chlorinated Bisphenol S in Atmospheric and Indoor Environments

Research has provided more definitive evidence for the presence of this compound in indoor environments, specifically in dust.

A study conducted in Hangzhou, China, investigated the occurrence of BPS and its chlorinated derivatives in 178 indoor dust samples. nih.gov This study represents one of the few instances where this compound (Cl3-BPS) has been explicitly detected and quantified in an environmental matrix. The detection frequency of this compound was 31%. nih.gov While the study did not provide a specific concentration range for this compound, it did report on the concentrations of other chlorinated BPS homologues.

The following table summarizes the findings for chlorinated BPS analogues in the Hangzhou indoor dust study:

| Compound Name | Detection Frequency (%) | Average Concentration (µg/g) | Concentration Range (µg/g) |

| Monochloro-BPS (Cl1-BPS) | 70 | 0.048 | |

| Dichloro-BPS-1 (Cl2-BPS-1) | 61 | 0.035 | |

| Dichloro-BPS-2 (Cl2-BPS-2) | 65 | 0.031 | |

| Trichloro-BPS (Cl3-BPS) | 31 | N/A | N/A |

| Tetrachloro-BPS (Cl4-BPS) | 18 | N/A | N/A |

| Total Chlorinated BPS (∑Clx-BPSs) | >88 | 0.72 | |

| Data sourced from a study on indoor dust in Hangzhou, China. nih.gov N/A: Not available in the provided source. |

The presence of this compound in indoor dust suggests that sources within the indoor environment, such as consumer products or the degradation of materials containing BPS and chlorine, contribute to its occurrence. The study also noted that the air pollution in urban areas might lead to higher deposition of BPS and its derivatives indoors. nih.gov

Regarding the broader atmosphere, there is currently no direct data on the concentrations of this compound. However, bisphenols can enter the air from sources like the incineration of plastic waste. mdpi.com A study in Shanghai detected BPS in outdoor fine particulate matter (PM2.5) at a mean concentration of 0.29 ng/m³, with higher concentrations in winter. mdpi.com While this study did not detect chlorinated derivatives, the presence of the precursor compound in the atmosphere indicates a potential for transformation, although the atmospheric fate of this compound is yet to be investigated.

Indoor Dust Contamination

Indoor dust serves as a reservoir for a variety of environmental contaminants, including bisphenols and their derivatives. au.dk Scientific investigations have confirmed the presence of several Clx-BPS homologues in indoor dust samples, marking the first time their existence has been documented in this medium. researchgate.netnih.gov

A comprehensive study conducted in Hangzhou, China, analyzed 178 indoor dust samples and detected five types of Clx-BPS compounds. researchgate.netnih.gov Among the chlorinated analogues, Trichloro-BPS (Cl3-BPS) was detected in 31% of the samples. mdpi.comresearchgate.net While monochloro-BPS (Cl1-BPS) was the most abundant of the chlorinated derivatives found, the detection of more highly chlorinated forms like Cl3-BPS is significant. mdpi.comresearchgate.net The concentrations of Clx-BPSs were generally lower than the parent compound, BPS. nih.gov The presence of these compounds in indoor dust is thought to be linked to the degradation or transformation of BPS from consumer products and the infiltration of outdoor pollutants. nih.gov

Table 1: Concentration and Detection Frequency of Chlorinated Bisphenol S Analogues in Indoor Dust (Data sourced from a study of 178 samples in Hangzhou, China) mdpi.comresearchgate.net

| Compound | Detection Frequency (%) | Concentration Range (µg/g) |

| Monochloro-BPS (Cl1-BPS) | 70% | |

| Dichloro-BPS-1 (Cl2-BPS-1) | 61% | |

| Dichloro-BPS-2 (Cl2-BPS-2) | 65% | |

| Trichloro-BPS (Cl3-BPS) | 31% | |

| Tetrachloro-BPS (Cl4-BPS) | 18% | |

| LD = Limit of Detection |

Air Particulate Matter

Airborne particulate matter, particularly fine particulate matter (PM2.5), is a known carrier for various hazardous chemicals. aaqr.org While studies have documented the presence of BPS in outdoor air samples, specific data on its chlorinated derivatives, such as Trichloro-BPS, in air particulate matter is limited. aaqr.org

In a study of PM2.5 in Shanghai, BPS was frequently identified, with concentrations ranging from 0.005 to 4.61 ng m⁻³. aaqr.org The study noted that higher concentrations of bisphenols were often found during winter, which may be related to reduced photochemical degradation. aaqr.orgmdpi.com Although this study did not quantify chlorinated analogues, the presence of the parent BPS in air particulates is significant. It is suggested that contaminated atmospheric particulate matter can settle indoors, contributing to the levels of BPS and its derivatives found in indoor dust. nih.govresearchgate.net

Detection of Chlorinated Bisphenol S in Manufactured Products

The source of Clx-BPSs in the environment is often linked to their presence as impurities or degradation byproducts in manufactured goods, particularly those using BPS or recycled materials. acs.orgnih.gov

Paper Products (e.g., thermal paper, corrugated boxes, envelopes)

Investigations into various paper products have revealed the presence of BPS and its chlorinated derivatives. acs.orgnih.gov A study of 125 paper products from the Chinese market found Clx-BPSs, including Trichloro-BPS, in several categories. mdpi.comacs.org The presence of these compounds is often associated with products containing BPS, such as thermal paper, and in products made from recycled paper where chlorine-based bleaching agents may be used. mdpi.comnih.gov

The study found that all samples containing detectable levels of Clx-BPS also had high concentrations of the parent BPS. acs.orgnih.gov Among the chlorinated analogues, monochloro-BPS was the most frequently detected, followed by various forms of dichloro-BPS, and then Trichloro-BPS. acs.orgnih.gov

Table 2: Maximum Concentrations of Total Chlorinated Bisphenol S (∑Clx-BPSs) in Various Paper Products acs.orgnih.gov

| Paper Product | Maximum Concentration |

| Thermal Paper | 3.76 µg/g |

| Newspaper | 98.5 ng/g |

| Mailing Envelope | 31.0 ng/g |

| Corrugated Box | 30.2 ng/g |

Other Polymeric and Epoxy-Based Materials

Bisphenol S is utilized in the manufacturing of various polymers and resins due to its stability. wikipedia.org It is a common component in fast-drying epoxy resin adhesives and serves as an anticorrosive agent in epoxy glues. wikipedia.org BPS is also used in the production of polycarbonate plastics as a replacement for Bisphenol A (BPA). nih.govbcp-instruments.com

These epoxy resins and polycarbonates are used in a vast array of products, including coatings, adhesives, electronic components, and food can liners. nih.govbcp-instruments.comnih.gov While BPS is a known constituent of these materials, published research providing direct quantitative data on the detection of its chlorinated byproduct, Trichloro-Bisphenol S, within the final polymeric or epoxy-based products is not widely available. The presence of such chlorinated derivatives could potentially arise during manufacturing processes involving chlorine or from the use of raw materials already containing these impurities.

Advanced Analytical Methodologies for Trichloro Bisphenol S Detection and Quantification

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical first step to isolate TCBPS from interfering substances present in complex samples such as environmental waters, biological fluids, and food products. researchgate.net The choice of extraction technique depends on the matrix's complexity and the analyte's concentration.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of bisphenols and their derivatives from aqueous samples. nih.govresearchgate.net This method relies on the differential solubility of TCBPS in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Research has demonstrated the use of LLE for the simultaneous determination of bisphenol A (BPA) and its chlorinated derivatives, including trichlorobisphenol A, in wastewater. nih.gov In one method, a mixture of dichloromethane (B109758) and carbon tetrachloride was used as the extraction solvent. nih.gov Another approach for analyzing bisphenols in wastewater involved an LLE procedure with trichloromethane. researchgate.net For the analysis of chlorinated derivatives of BPA in human matrices, LLE is often preceded by an alkalization and/or enzyme hydrolysis step and has been performed with solvents like acetonitrile (B52724). nih.gov While effective, LLE can be a multi-step process that may require subsequent cleanup and preconcentration stages. dphen1.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) has emerged as a popular and efficient alternative to LLE for the extraction and preconcentration of TCBPS and other bisphenols from complex matrices. nih.govarcjournals.org This technique involves passing a liquid sample through a solid adsorbent material (sorbent) that retains the analyte of interest, which is then eluted with a small volume of an appropriate solvent.

Various sorbents have been utilized for the extraction of bisphenols, with polymeric sorbents like Oasis HLB (hydrophilic-lipophilic balanced) being particularly common due to their ability to retain a wide range of compounds. frontiersin.orgnih.gov For instance, in the analysis of human urine for BPA and its chlorinated derivatives, Oasis HLB cartridges have been used to retain the analytes, which are then eluted with methanol (B129727). dphen1.com The selection of the SPE sorbent and elution solvent is crucial for achieving high recovery and purity of the extract. nih.gov Studies have shown that the mean recovery of bisphenols from food samples using SPE can range from 81% to 108%. researchgate.net Recently, natural and sustainable materials like loofah sponges have been explored as effective SPE adsorbents for bisphenols in environmental water samples, demonstrating good recovery rates and low detection limits. chromatographyonline.com

| Matrix | Sorbent Type | Elution Solvent | Key Findings/Recoveries | Citation |

|---|---|---|---|---|

| Human Urine | Oasis HLB | Methanol | Effective for retaining BPA and its chlorinated derivatives. | dphen1.com |

| Food Samples | Not specified | Not specified | Mean recoveries ranged from 81% to 108%. | researchgate.net |

| Environmental Water | Loofah Sponge | Methanol | Recoveries of 78.6–112% for five bisphenols. | chromatographyonline.com |

| Dust | C18 and PSA | Acetonitrile with 1% acetic acid | Extraction recoveries were in a range of 88.2%–108.2%. | researchgate.net |

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that offers several advantages, including rapidity, simplicity, low solvent consumption, and high enrichment factors. nih.govscience.gov The technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution of fine droplets. dphen1.com This large surface area facilitates the rapid transfer of the analyte from the aqueous phase to the extraction solvent.

A method for the simultaneous determination of six bisphenols, including TCBPS, in human urine utilized DLLME with tetrachloromethane as the extraction solvent and acetone (B3395972) as the disperser solvent. dphen1.comresearchgate.net This method achieved high recovery rates ranging from 94% to 106% and low limits of quantification. nih.gov The optimization of DLLME parameters, such as the type and volume of extraction and disperser solvents, is critical for achieving high extraction efficiency. dphen1.comresearchgate.net For the analysis of BPA, a mixture of tetrachloroethylene (B127269) (extractant) and acetonitrile (dispersant) has been used. dphen1.com

| Matrix | Extraction Solvent | Disperser Solvent | Recovery Rate | Citation |

|---|---|---|---|---|

| Human Urine | Tetrachloromethane | Acetone | 94% - 106% | dphen1.comnih.gov |

| Beverages and Infant Formula | Tetrachloroethylene | Acetonitrile | Not specified | dphen1.com |

| Water, Beverage, and Urine Samples | Tetrachloroethane | Tetrahydrofuran | 81.2% - 103.3% | researchgate.net |

Chromatographic Separation Techniques

Following extraction and preconcentration, chromatographic techniques are employed to separate TCBPS from other compounds in the extract before its detection and quantification.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful and widely used technique for the analysis of TCBPS and other bisphenols. nih.govdphen1.com UHPLC systems utilize columns with smaller particle sizes, leading to higher resolution, shorter analysis times, and improved sensitivity compared to conventional HPLC.

For the separation of TCBPS and other bisphenols, reversed-phase columns, such as C18 columns, are commonly used. researchgate.netchrom-china.com A gradient mobile phase, often consisting of a mixture of water and an organic solvent like methanol or acetonitrile with additives such as ammonia (B1221849) or formic acid, is typically employed to achieve optimal separation. dphen1.comlcms.cz For instance, a method for analyzing bisphenols in human urine used a gradient mobile phase of 0.1% (v/v) aqueous ammonia and 0.1% (v/v) ammonia in methanol. dphen1.com The detection is usually performed using a mass spectrometer, which provides high selectivity and sensitivity, allowing for the determination of trace levels of TCBPS in complex matrices. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another established technique for the analysis of bisphenols, including TCBPS. researchgate.netnih.gov Due to the low volatility and polar nature of bisphenols, a derivatization step is typically required before GC analysis to convert them into more volatile and thermally stable compounds.

Silylation is the most common derivatization technique, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen atoms of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govdphen1.com The separation is then performed on a capillary column, such as an HP1-MS or a ZB-5 column. nih.govnih.gov A study on the determination of BPA and its chlorinated derivatives in wastewater used GC-MS with an HP1-MS column after silylation with BSTFA, achieving low detection limits. nih.gov The retention time for silylated trichlorobisphenol A was reported to be 8.85 minutes under the specified conditions. nih.gov

Mass Spectrometric Detection and Identification

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC), has become the cornerstone for the analysis of bisphenols and their derivatives. dphen1.comresearchgate.netresearchgate.net Its high sensitivity and specificity are indispensable for distinguishing and quantifying trace levels of these compounds.

Tandem mass spectrometry (MS/MS) is a powerful tool for the selective and sensitive quantification of TCBPS. nih.govnih.govsciex.com This technique involves the selection of a specific precursor ion corresponding to the molecule of interest, its fragmentation through collision-induced dissociation (CID), and the subsequent detection of characteristic product ions. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), significantly enhances the signal-to-noise ratio and reduces matrix interference. dphen1.com

In the analysis of TCBPS and other chlorinated bisphenols, electrospray ionization (ESI) in the negative ion mode is commonly employed as it generally provides better sensitivity for these compounds. dphen1.com The precursor ion for TCBPS in negative ESI mode is the deprotonated molecule, [M-H]⁻. The subsequent fragmentation in the collision cell yields specific product ions that are unique to the TCBPS structure. While specific fragmentation pathways for TCBPS are less commonly detailed in broad bisphenol studies, the general fragmentation behavior of bisphenols involves cleavage of the bonds linking the two phenolic rings and losses of functional groups. dphen1.comnih.govthermofisher.com For instance, studies on various bisphenols have identified common product ions such as the phenoxide ion (C₆H₅O⁻) at m/z 93 and losses of phenol (B47542) (C₆H₅OH). dphen1.comthermofisher.com

The selection of specific precursor-to-product ion transitions is fundamental for developing a robust MS/MS method. For example, a method for the analysis of chlorinated derivatives of Bisphenol A (BPA) utilized specific MRM transitions for monochloro-BPA (MCBPA), dichloro-BPA (DCBPA), trichloro-BPA (TCBPA), and tetrachloro-BPA (TTCBPA). sciex.com A similar approach is essential for TCBPS to ensure accurate quantification. The optimization of MS/MS parameters, such as collision energy, is crucial to maximize the intensity of the desired product ions. nih.gov

| Parameter | Description | Relevance to TCBPS Analysis |

| Precursor Ion | The deprotonated molecule of TCBPS, [M-H]⁻, selected in the first mass analyzer. | Essential for isolating the target analyte from other co-eluting compounds. |

| Product Ions | Characteristic fragments generated from the precursor ion through collision-induced dissociation. | Provide structural confirmation and are monitored in the second mass analyzer for quantification. |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimized to maximize the yield of specific and abundant product ions, enhancing sensitivity. |

| Ionization Mode | Typically negative electrospray ionization (ESI) for bisphenols. | Offers high ionization efficiency for phenolic compounds like TCBPS. dphen1.com |

High-resolution mass spectrometry (HRMS) is an invaluable tool for the identification of unknown compounds, such as the metabolites of TCBPS. dphen1.comnih.gov Unlike nominal mass instruments, HRMS analyzers like Orbitrap and time-of-flight (TOF) provide highly accurate mass measurements, which allow for the determination of the elemental composition of an ion. mdpi.comanimbiosci.orgscispace.com This capability is critical when elucidating the structures of metabolites, for which analytical standards are often unavailable.

When investigating the metabolism of TCBPS, HRMS can be used to detect and identify transformation products in biological or environmental samples. nih.gov The general workflow involves acquiring full-scan HRMS data to screen for potential metabolites, which may involve transformations such as hydroxylation, glucuronidation, or sulfation. The accurate mass of these potential metabolites can then be used to propose their elemental formulas. dphen1.com

Further structural information can be obtained by performing MS/MS experiments on the detected metabolite ions. nih.gov The fragmentation patterns of the metabolites, when compared to the fragmentation of the parent TCBPS molecule, can provide insights into the site of metabolic modification. For example, a mass shift corresponding to the addition of an oxygen atom in a product ion could indicate hydroxylation on a specific part of the molecule. The systematic investigation of fragmentation pathways of various bisphenols using HRMS has provided a valuable library of characteristic fragments and neutral losses that can aid in the identification of new derivatives and metabolites. dphen1.comnih.govthermofisher.com

| HRMS Technique | Principle | Application in TCBPS Metabolite ID |

| Orbitrap | Ions are trapped in an electrostatic field and their oscillation frequencies are converted to mass-to-charge ratios. | Provides high mass accuracy and resolution, enabling the determination of elemental compositions for TCBPS and its metabolites. dphen1.comthermofisher.com |

| Time-of-Flight (TOF) | Measures the time it takes for an ion to travel a fixed distance to determine its mass-to-charge ratio. | Offers fast acquisition rates and high mass accuracy, suitable for screening complex samples for TCBPS metabolites. mdpi.com |

| Hybrid Instruments (e.g., Q-TOF, Q-Orbitrap) | Combine a quadrupole mass filter with an HRMS analyzer. | Allow for both selective precursor ion fragmentation (MS/MS) and high-resolution analysis of product ions, facilitating detailed structural elucidation. mdpi.com |

Method Validation and Quality Assurance Protocols in Trichloro Bisphenol S Analysis

To ensure the reliability and accuracy of analytical data for TCBPS, comprehensive method validation and stringent quality assurance (QA) and quality control (QC) protocols are essential. nih.govuzh.ch These procedures are typically guided by international standards and guidelines.

Method validation involves establishing the performance characteristics of an analytical method. Key parameters that must be evaluated include:

Linearity and Calibration: A calibration curve is constructed by analyzing standards at multiple concentration levels to define the range over which the instrument response is proportional to the analyte concentration. acs.orgnih.gov The linearity is typically evaluated by the coefficient of determination (r²), which should be close to 1. acs.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. dphen1.comnih.govchrom-china.com These are crucial for determining the suitability of a method for trace-level analysis.

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery experiments using spiked samples. nih.govdphen1.com Precision is the degree of agreement among repeated measurements and is typically expressed as the relative standard deviation (RSD). nih.govdphen1.com Both intra-day (within a single day) and inter-day (on different days) precision are evaluated.

Selectivity and Specificity: This ensures that the method can unequivocally identify and quantify the target analyte in the presence of other components in the sample matrix. In MS/MS, monitoring at least two specific ion transitions for each analyte enhances specificity. dphen1.com

Matrix Effects: The sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Matrix effects are often evaluated by comparing the response of an analyte in a standard solution to its response in a matrix-matched standard. The use of isotopically labeled internal standards, such as ¹³C-labeled TCBPS, is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response. nih.gov

Quality assurance involves the implementation of procedures to ensure that the analytical process is under control. This includes the routine analysis of procedural blanks, quality control samples at different concentrations, and certified reference materials (if available). nih.govuzh.chdphen1.com Monitoring these QC samples helps to identify any systematic errors or drifts in instrument performance over time.

| Validation Parameter | Typical Acceptance Criteria | Importance in TCBPS Analysis |

| Linearity (r²) | ≥ 0.99 | Ensures accurate quantification over a defined concentration range. |

| Accuracy (Recovery) | 80-120% | Demonstrates the method's ability to measure the true amount of TCBPS in a sample. |

| Precision (RSD) | < 15-20% | Indicates the reproducibility of the analytical results. |

| LOD/LOQ | Dependent on the specific application and required sensitivity. | Defines the lower limits of reliable detection and quantification. |

| Matrix Effect | Should be minimized or compensated for. | Crucial for accurate results in complex matrices like biological fluids or environmental samples. |

Environmental Fate and Degradation Pathways of Trichloro Bisphenol S

Abiotic Transformation Processes

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For Trichloro Bisphenol S, these pathways primarily include reactions driven by light (photodegradation) and powerful oxidizing agents.

Photodegradation Mechanisms (e.g., UV-LED/chlorine processes)

Photodegradation is a critical pathway for the transformation of halogenated bisphenols in aquatic environments. Studies on chlorinated bisphenols (ClxBPS) reveal that advanced oxidation processes, such as those involving UV-LED and chlorine, are effective in their removal. taylorfrancis.com In these systems, both reactive chlorine species (RCS) and hydroxyl radicals (OH•) are generated, which are potent oxidants that attack the TC-BPS molecule. taylorfrancis.comresearchgate.net

Research on the UV-LED/chlorine process has demonstrated that chlorinated BPS, formed during water chlorination, can be effectively degraded. taylorfrancis.com The degradation mechanism involves sequential chlorination, hydroxylation, and coupling reactions. researchgate.net While parent bisphenols can be completely degraded within minutes, their chlorinated transformation products are also effectively removed, albeit sometimes at a slightly slower rate. taylorfrancis.com

Direct photolysis, where a chemical absorbs light and undergoes transformation, is also a significant mechanism. For instance, Tetrachlorobisphenol S (TCBPS), a closely related compound, exhibits a significant bathochromic shift in its absorption spectra compared to non-chlorinated BPS, leading to enhanced absorption of sunlight. nih.gov TCBPS also shows higher quantum yields, attributed to the "heavy atom" effect of the halogen substituents, which facilitates more efficient light-induced degradation. nih.gov This suggests that direct photolysis under sunlight could be an important attenuation mechanism for this compound in sunlit surface waters. nih.gov

Oxidative Degradation Pathways (e.g., Persulfate Activation, Fenton-like Processes)

Advanced Oxidation Processes (AOPs) that generate highly reactive radicals are effective in degrading persistent organic pollutants like bisphenols.

Persulfate Activation: Sulfate (B86663) radical-based AOPs (SR-AOPs), typically involving the activation of persulfate (S₂O₈²⁻), have shown high efficacy in degrading BPS. semanticscholar.orgeurochlor.org Persulfate can be activated by heat, ultrasound, or transition metals to generate sulfate radicals (SO₄•⁻), a powerful oxidant. semanticscholar.orgeurochlor.org The degradation of BPS in these systems proceeds through complex pathways, including hydroxylation and the cleavage of the carbon-sulfur (C-S) bond. eurochlor.orgmdpi.com Quantum chemical calculations and experimental studies on BPS degradation by persulfate have identified that the initial reactions involve hydroxylation, hydrogen atom abstraction, and sulfate addition. mdpi.com The presence of chlorine atoms in this compound would influence the reaction kinetics and potentially lead to different intermediate products, but the core mechanisms of radical attack are expected to be similar.

Fenton-like Processes: Fenton and Fenton-like processes utilize hydrogen peroxide (H₂O₂) and a catalyst (typically iron salts) to generate hydroxyl radicals (•OH), which are highly effective in oxidizing organic compounds. nih.govdphen1.com Heterogeneous Fenton-like processes, using solid catalysts, are considered a low-cost and efficient method for degrading bisphenols. nih.govdphen1.com Studies on BPS have demonstrated that photo-Fenton processes can achieve nearly complete mineralization. mdpi.comtaylorandfrancis.com The degradation pathway involves the central scission of the BPS molecule, leading to the formation of phenol (B47542) and sulfuric acid. taylorandfrancis.com This fundamental pathway suggests that the sulfone bridge in this compound is a likely point of oxidative attack in Fenton-like systems.

Table 1: Abiotic Degradation Processes for Chlorinated Bisphenol S Analogues

| Degradation Process | Key Reactive Species | Primary Mechanisms | Reference |

|---|---|---|---|

| UV-LED/Chlorine | Reactive Chlorine Species (RCS), Hydroxyl Radicals (OH•) | Chlorination, Hydroxylation, Coupling Reactions | taylorfrancis.comresearchgate.netresearchgate.net |

| Direct Photolysis | - | Light absorption leading to bond cleavage | nih.gov |

| Persulfate Activation | Sulfate Radicals (SO₄•⁻), Hydroxyl Radicals (OH•) | Hydroxylation, C-S Bond Cleavage, Sulfate Addition | semanticscholar.orgeurochlor.orgmdpi.com |

| Fenton-like Processes | Hydroxyl Radicals (OH•) | Hydroxylation, Central Scission of the Molecule | nih.govmdpi.comtaylorandfrancis.com |

Hydrolytic Stability Considerations

Hydrolysis is the cleavage of chemical bonds by the addition of water. The core structure of bisphenol S, characterized by two phenyl rings linked by a sulfonyl group (SO₂), is generally stable. nih.gov The sulfone group is known to be resistant to hydrolysis under typical environmental pH and temperature conditions. nih.gov Furthermore, the carbon-chlorine bonds on the aromatic rings of chlorinated phenols are also generally stable and not susceptible to rapid hydrolysis. While specific hydrolytic stability data for this compound were not found in the reviewed literature, based on the stability of the sulfonyl bridge and aryl-halide bonds, significant hydrolytic degradation is not expected to be a primary environmental fate pathway.

Biotic Transformation and Biodegradation Studies

Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms. This process is crucial for the ultimate removal of many organic pollutants from the environment.

Microbial Degradation Mechanisms

The biodegradation of chlorinated aromatic compounds is a complex process that depends heavily on the degree of chlorination and the specific microorganisms present. eurochlor.org Generally, higher chlorinated congeners are more resistant to aerobic biodegradation. eurochlor.org Studies comparing the biodegradability of different bisphenols in seawater have shown that BPS is significantly more resistant to microbial degradation than Bisphenol A (BPA) and Bisphenol F (BPF). nih.govnih.govtandfonline.com In some studies, no significant degradation of BPS was observed over extended periods. nih.govtandfonline.com

The primary mechanisms for the microbial breakdown of chlorinated aromatics include:

Reductive Dehalogenation: Under anaerobic conditions, some microorganisms can replace a chlorine atom with a hydrogen atom, a process known as halorespiration. eurochlor.org This process makes the molecule less halogenated and often more susceptible to subsequent aerobic degradation.

Oxidative Dehalogenation: Under aerobic conditions, bacteria often initiate the degradation of aromatic compounds using oxygenase enzymes, which insert oxygen atoms into the aromatic ring, leading to ring cleavage. eurochlor.org

Given the inherent recalcitrance of the BPS structure, the addition of three chlorine atoms to form this compound is expected to further increase its persistence against microbial attack.

Characterization of Specific Microbial Strains Involved in Chlorinated Bisphenol S Transformation

While information on microbial strains capable of degrading this compound is scarce, research has identified several bacterial consortia and pure strains that can degrade the parent compound, BPS. A bacterial consortium enriched from river sediments was found to efficiently degrade BPS, with genera such as Hyphomicrobium, Pandoraea, Rhodococcus, and Cupriavidus becoming dominant. nih.gov Pure strains of Terrimonas pekingensis and Pseudomonas sp. were also isolated from this consortium and showed the ability to use BPS as a sole carbon source. nih.gov

The capability for degrading chlorinated aromatic compounds is found in various microbial genera. For example, lignin-degrading enzymes (lignin peroxidase, manganese peroxidase, and laccase) produced by white-rot fungi like Phanerochaete chrysosporium are known to degrade a wide range of chlorinated aromatic compounds through radical oxidation. Bacteria from the genus Pseudomonas have also been identified as being capable of degrading various chlorinated compounds as well as BPA. eurochlor.org

Although these organisms have demonstrated capabilities for degrading either BPS or other chlorinated aromatics, their specific efficacy in transforming or mineralizing this compound has not been well-documented. The degradation of highly chlorinated compounds often requires specialized microbial consortia or specific enzymatic pathways that may not be widespread.

Table 2: Microbial Genera with Potential for Bisphenol S Degradation

| Microbial Genus | Source / Type | Compound Degraded | Reference |

|---|---|---|---|

| Hyphomicrobium | Bacterial Consortium from River Sediment | Bisphenol S | nih.gov |

| Pandoraea | Bacterial Consortium from River Sediment | Bisphenol S | nih.gov |

| Rhodococcus | Bacterial Consortium from River Sediment | Bisphenol S | nih.gov |

| Cupriavidus | Bacterial Consortium from River Sediment | Bisphenol S | nih.gov |

| Terrimonas | Pure Strain from River Sediment | Bisphenol S | nih.gov |

| Pseudomonas | Pure Strain from River Sediment | Bisphenol S | nih.gov |

| Phanerochaete | White-rot Fungus | Various Chlorinated Aromatics, BPA |

Identification and Fate of Biodegradation Products and Intermediates of this compound

The biodegradation of this compound (TCBPS), a chlorinated derivative of Bisphenol S (BPS), is a complex process that is not yet fully elucidated in scientific literature. However, by examining the biodegradation of BPS and other chlorinated aromatic compounds, a scientifically plausible degradation pathway can be proposed. The process likely involves two main stages: initial transformations of the parent molecule, including dechlorination and hydroxylation, followed by aromatic ring cleavage, leading to the formation of smaller, more readily biodegradable intermediates.

Under environmental conditions, the microbial degradation of TCBPS is expected to proceed through a series of metabolic steps, primarily facilitated by specialized microorganisms capable of utilizing chlorinated organic compounds as a source of carbon and energy. The specific intermediates and end products will depend on the environmental conditions (aerobic vs. anaerobic) and the specific enzymatic machinery of the microbial communities present.

Initial Biodegradation Pathways

The initial attack on the TCBPS molecule is likely to involve two key enzymatic processes:

Hydroxylation: Aerobic bacteria often initiate the degradation of aromatic compounds by introducing hydroxyl (-OH) groups onto the aromatic rings. In the case of TCBPS, monooxygenase or dioxygenase enzymes could catalyze the hydroxylation of one or both of the phenolic rings. This step increases the reactivity of the rings and prepares them for subsequent cleavage.

Dechlorination: Under anaerobic conditions, the removal of chlorine atoms (reductive dechlorination) is a critical first step in the degradation of many chlorinated aromatic pollutants. Microorganisms would replace the chlorine substituents on the TCBPS molecule with hydrogen atoms. This process is crucial as it reduces the toxicity of the compound and makes the aromatic rings more susceptible to cleavage. The degree of dechlorination can vary, leading to the formation of dichloro-, monochloro-, and ultimately non-chlorinated Bisphenol S.

Formation of Key Intermediates

Based on the degradation pathways of similar compounds, several key intermediates can be anticipated during the biodegradation of TCBPS.

Under aerobic conditions, following hydroxylation, the resulting chlorinated catechols are key intermediates. These catechols can then undergo ring cleavage. For instance, the degradation of BPS by the bacterium Sphingobium fuliginis OMI has been shown to proceed via hydroxylation of the phenolic rings followed by meta-cleavage. A similar mechanism can be postulated for TCBPS, leading to chlorinated ring-cleavage products.

Under anaerobic conditions, the primary intermediates would be less-chlorinated BPS molecules resulting from reductive dechlorination. Once dechlorination has occurred, the resulting BPS or its hydroxylated derivatives can enter aerobic degradation pathways if conditions change.

The table below summarizes the potential biodegradation products and intermediates of this compound based on analogous compounds.

| Parent Compound | Potential Intermediate Products | Metabolic Process | Environmental Conditions |

| This compound | Dichloro Bisphenol S, Monochloro Bisphenol S | Reductive Dechlorination | Anaerobic |

| This compound | Chlorinated Hydroxylated BPS | Hydroxylation | Aerobic |

| Chlorinated Hydroxylated BPS | Chlorinated Catechols | Further Hydroxylation | Aerobic |

| Chlorinated Catechols | Chlorinated Muconic Acids and downstream metabolites | Aromatic Ring Cleavage (ortho- or meta-cleavage) | Aerobic |

| Bisphenol S (from complete dechlorination) | 4-hydroxybenzenesulfonic acid, 4-hydroxyphenol | Cleavage of the central sulfonyl bridge | Aerobic |

Fate of Biodegradation Products and Intermediates

The ultimate fate of the biodegradation intermediates of TCBPS is their further mineralization to carbon dioxide, water, and inorganic chloride. The chlorinated ring-cleavage products are typically more biodegradable than the parent compound. These smaller organic acids can be readily utilized by a wider range of microorganisms and funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

Molecular Mechanisms of Action of Trichloro Bisphenol S

Interaction with Nuclear Receptors and Endocrine Signaling Pathways

Chlorinated bisphenols interfere with endocrine signaling by interacting with multiple nuclear receptors, which are ligand-activated transcription factors that regulate essential physiological processes like metabolism, development, and reproduction. nih.govnih.gov This interaction can lead to the disruption of downstream signaling pathways, causing a range of adverse effects. nih.gov The potency and type of interaction can vary significantly among different bisphenol analogs. researchgate.net

Halogenated derivatives of bisphenol A, including triCBPA, are known to interact with estrogen receptors (ERα and ERβ). nih.govpnas.org These compounds often act as selective estrogen receptor modulators (SERMs), meaning they can have different effects in different tissues. nih.gov Structurally, bisphenols possess two phenolic rings, which allows them to bind to ERs, though often with different affinity and efficacy compared to the endogenous hormone 17β-estradiol. pnas.orgnih.gov

Studies on various bisphenols show they can act as partial agonists of ERs. pnas.orgebi.ac.uk This partial agonism involves activating the N-terminal activation function 1 (AF-1) of the receptor, while their effect on the C-terminal activation function 2 (AF-2) can range from weak agonism to antagonism. pnas.orgebi.ac.uk The specific binding orientation of the bisphenol molecule within the receptor's ligand-binding domain dictates its functional output, determining whether it will act as an agonist or antagonist. pnas.orgebi.ac.uk For instance, crystallographic studies of bisphenol C (BPC) show that its orientation, with a phenol (B47542) ring pointing toward the activation helix H12, is responsible for its antagonist character. pnas.orgebi.ac.uk

| Compound Class | Receptor Target | Observed Effect | Mechanism Detail | Reference |

|---|---|---|---|---|

| Bisphenols | ERα, ERβ | Partial Agonism / Antagonism (SERM activity) | Differential activation of AF-1 and AF-2 functions based on binding mode. | pnas.orgebi.ac.uk |

| Halogenated BPAs | ERα, ERβ | Interaction and modulation of receptor activity. | Considered main targets for endocrine disruption. | nih.govpnas.org |

In addition to estrogenic pathways, bisphenols and their halogenated derivatives are known to act as antagonists to the androgen receptor (AR). pnas.orgresearchgate.net This antiandrogenic activity involves interfering with the binding of endogenous androgens to the AR, which prevents the receptor from regulating the transcription of androgen-dependent genes. researchgate.net Some studies suggest that the mechanism involves not only competitive binding but also the inhibition of AR translocation to the nucleus and the prevention of the formation of a functional transcriptional complex. researchgate.netresearchgate.net

Trichloro Bisphenol S and its analogs can exert effects through non-classical pathways, notably by interacting with the G protein-coupled estrogen receptor (GPER), also known as GPR30. nih.govpnas.org This membrane-associated receptor mediates rapid, non-genomic estrogenic signals. nih.govresearchgate.net

Studies on TCBPA demonstrate that it can significantly activate GPER-mediated signaling. nih.govresearchgate.net Research has shown that TCBPA at a concentration of 1 μM can increase the protein expression of GPER1. nih.gov This upregulation is a key part of a mechanism where TCBPA promotes cell migration and proliferation. nih.govbohrium.com The activation of GPER by bisphenols can trigger downstream signaling cascades independently of nuclear ERs. nih.govfrontiersin.org

| Compound | Receptor | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Tetrachlorobisphenol A (TCBPA) | GPER1 | 1 μM | Increased GPER1 protein expression. | nih.gov |

| Tetrachlorobisphenol A (TCBPA) | GPER | Low concentrations | Promoted cell migration via GPER activation. | nih.govbohrium.com |

Non-Genomic Signaling Pathway Perturbations

Beyond direct gene regulation via nuclear receptors, chlorinated bisphenols disrupt cellular function through non-genomic signaling pathways. nih.gov These pathways are typically initiated at the cell membrane and result in rapid cellular responses, often within minutes. nih.govmdpi.com

The interaction of compounds like TCBPA with the membrane receptor GPER is a prime example of rapid, membrane-initiated signaling. nih.govresearchgate.net Upon binding to GPER, a signaling cascade is initiated that does not require the molecule to enter the cell nucleus. nih.gov This pathway involves the transactivation of other membrane receptors, such as the epidermal growth factor receptor (EGFR). nih.govfrontiersin.org The stimulation of GPER can lead to the activation of metalloproteinases, which in turn release EGFR ligands, propagating the signal through various kinase pathways. nih.govfrontiersin.org

A key consequence of GPER activation by chlorinated bisphenols is the perturbation of intracellular kinase signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/AKT pathway. nih.govspandidos-publications.com These pathways are central to regulating cell processes like proliferation, survival, and migration. spandidos-publications.comresearchgate.net

Research demonstrates that TCBPA induces the activation of the PI3K/Akt signaling pathway through a GPER1-EGFR mediated mechanism. nih.govnih.govbohrium.com Specifically, TCBPA at a concentration of 1 μM was found to increase the phosphorylation of both Akt and ERK1/2, which are key components of these respective pathways. nih.gov This activation leads to downstream effects on gene expression and cellular function, contributing to the endocrine-disrupting effects of the compound. nih.govnih.gov

Modulation of Cellular Processes and Molecular Markers

Exposure to bisphenols and their derivatives can lead to a cascade of changes at the cellular and molecular level, affecting gene and protein expression and perturbing normal physiological processes.

While direct evidence for this compound is limited, studies on Bisphenol S (BPS) indicate a potential for this class of compounds to alter the expression of genes, including those related to cellular stress.

Exposure to BPS has been shown to upregulate the transcription of genes associated with the endocrine system, stress responses, and biotransformation pathways in the aquatic midge Chironomus riparius. plos.org In these organisms, a non-monotonic dose-response was observed for the upregulation of several genes, including heat shock proteins hsp70 and hsp40, which are classic indicators of cellular stress. plos.org

Furthermore, in bacteria, BPS has been found to induce oxidative stress, leading to the activation of the SOS response, a DNA damage-induced network. mdpi.com This was evidenced by the upregulation of genes such as umuD and yebG. mdpi.com The generation of reactive oxygen species (ROS) is a key mechanism of cellular stress, and the ability of bisphenols to induce ROS can lead to widespread changes in gene expression. nih.gov These findings suggest that TCBPS, as a chlorinated derivative, may also have the capacity to induce oxidative stress and consequently alter the expression of stress-related genes.

Table 1: Reported Gene Expression Alterations Following Exposure to Bisphenol S (BPS)

| Gene | Organism/Cell Line | Observed Effect | Potential Implication | Reference |

| hsp70 | Chironomus riparius | Upregulation | Cellular Stress Response | plos.org |

| hsp40 | Chironomus riparius | Upregulation | Cellular Stress Response | plos.org |

| umuD | E. coli | Upregulation | SOS Response (DNA Damage) | mdpi.com |

| yebG | E. coli | Upregulation | SOS Response | mdpi.com |

| ahpC | E. coli | Upregulation | Oxidative Stress Response | mdpi.com |

| rpoS | E. coli | Upregulation | Oxidative Stress Response | mdpi.com |

This table presents data for Bisphenol S (BPS) as a proxy for the potential effects of this compound.

The disruption of steroidogenesis, the process of hormone synthesis, is a key concern with endocrine-disrupting chemicals. Research on BPS and other bisphenols has demonstrated their potential to interfere with this pathway by altering the expression and function of crucial steroidogenic enzymes.

In cultured human granulosa cells, BPS treatment has been shown to impair steroidogenesis by reducing the protein expression of CYP11A1, an enzyme involved in the conversion of cholesterol to pregnenolone, a precursor for progesterone (B1679170). nih.gov Studies on adrenocortical cells have also revealed that BPS can significantly alter the levels of various steroid hormones and increase the mRNA expression of steroidogenic acute regulatory protein (StAR), which is essential for cholesterol transport into the mitochondria. frontiersin.org

While direct studies on TCBPS are lacking, research on other chlorinated bisphenols suggests that chlorination can affect their biological activity. For example, a study on chlorinated BPA derivatives found that trichlorinated BPA could dephosphorylate, and thus inactivate, key signaling kinases like ERK and JNK, which can be involved in the regulation of steroidogenesis. tandfonline.com This suggests that the degree of chlorination can significantly modulate the molecular interactions of these compounds.

Table 2: Reported Perturbations in Steroidogenic Enzyme Expression Following Exposure to Bisphenol S (BPS)

| Protein/Gene | Cell Line | Observed Effect | Potential Implication | Reference |

| CYP11A1 | Human Granulosa Cells | Decreased protein expression | Impaired progesterone synthesis | nih.gov |

| StAR | NCI-H295R Adrenocortical Cells | Increased mRNA expression | Altered cholesterol transport | frontiersin.org |

| CYP11B1 | NCI-H295R Adrenocortical Cells | Increased mRNA expression (by BPF) | Altered corticosteroid synthesis | frontiersin.org |

| CYP17A1 | NCI-H295R Adrenocortical Cells | Increased mRNA expression (by BPF) | Altered androgen and cortisol synthesis | frontiersin.org |

This table includes data for Bisphenol S (BPS) and its analogue Bisphenol F (BPF) to illustrate the potential effects of bisphenols on steroidogenic enzymes, which may be relevant for this compound.

Biotransformation and Metabolic Fate of Trichloro Bisphenol S in Biological Systems

Phase I Metabolic Transformations (e.g., Hydroxylation, Dechlorination)

Phase I metabolism generally involves the introduction or exposure of functional groups on a parent compound, often through oxidation, reduction, or hydrolysis. For bisphenols, cytochrome P450 (CYP) enzymes are key players in these transformations, with hydroxylation being a common reaction. diva-portal.org

While specific data on the Phase I metabolism of Trichloro Bisphenol S is limited, studies on related bisphenols provide insight into potential pathways. For Bisphenol A (BPA), CYP-mediated hydroxylation is a primary Phase I reaction, resulting in metabolites like BPA-catechol. diva-portal.org Research on the degradation of chlorinated phenols has demonstrated that dechlorination can occur, often mediated by specific enzymes or chemical conditions. researchgate.net For instance, the degradation of trichloroethylene (B50587) has been shown to involve dechlorination processes. researchgate.net

In the context of chlorinated BPS analogues, it is plausible that both hydroxylation of the phenolic rings and dechlorination are potential Phase I metabolic routes. The addition of chlorine atoms to the BPA structure has been shown to alter its metabolic fate and biological activity. tandfonline.com For example, trichlorinated BPA was found to cause dephosphorylation of key signaling proteins, a different effect compared to its less chlorinated counterparts. tandfonline.com This suggests that the degree of chlorination significantly influences the molecule's interaction with metabolic enzymes and cellular components.

Studies on the degradation of BPS and its chlorinated derivatives in environmental contexts, such as during water treatment, have identified various transformation products, indicating that these compounds can be chemically altered. digitellinc.com These processes, while not biological, hint at the reactive sites on the molecules that could also be targets for metabolic enzymes.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which typically increases water solubility and facilitates excretion. uomus.edu.iq For bisphenols, the primary Phase II reactions are glucuronidation and sulfation. diva-portal.org

Glucuronidation: This is a major metabolic pathway for many xenobiotics, including bisphenols. uomus.edu.iq The enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to the hydroxyl groups of the bisphenol. diva-portal.orgresearchgate.net Studies on BPS show that BPS-glucuronide is a major metabolite found in vivo and is primarily excreted through urine. diva-portal.orgnih.gov It is highly probable that TCBPS also undergoes glucuronidation at its available hydroxyl groups, a pathway that serves as a detoxification mechanism by creating more water-soluble and less biologically active conjugates. diva-portal.orgresearchgate.net

Sulfation: This reaction, catalyzed by sulfotransferases (SULTs), involves the addition of a sulfonate group. diva-portal.orguomus.edu.iq Bisphenols can undergo sulfation, leading to the formation of sulfate (B86663) conjugates. researchgate.net While glucuronidation is often the predominant pathway, sulfation represents another important route for the biotransformation and detoxification of these compounds. diva-portal.orgresearchgate.net Data on BPS indicates that sulfation occurs, though potentially at a slower rate than glucuronidation. researchgate.net

The general consensus is that Phase II conjugation reactions are the main detoxification pathways for bisphenols in mammals, converting them into forms that are more easily eliminated from the body. diva-portal.org

Comparative Biotransformation Across Diverse Biological Models

The metabolism of xenobiotics can vary significantly across different species, and even between different tissues within the same organism. Understanding these differences is crucial for extrapolating data from animal models to humans.

Studies comparing the metabolism of BPS in hepatocytes from rats, mice, and humans have shown that the clearance of BPS was slower in human hepatocytes than in rodent hepatocytes. nih.gov This suggests that humans might metabolize BPS and its derivatives at a different rate than commonly used laboratory animals. The primary metabolites identified in these in vitro systems were glucuronide and sulfate conjugates, consistent with in vivo findings. nih.gov

In a study using a pregnant sheep model, the toxicokinetics of BPA, BPS, and Bisphenol F (BPF) were compared. nih.gov The study found significant differences in the half-life, maximum concentration, and clearance of these bisphenols in the maternal circulation. nih.gov Notably, BPS exhibited a longer half-life in the fetal compartment compared to BPA and BPF, indicating higher persistence in the fetus. nih.gov This highlights that metabolic and dispositional differences exist even among structurally similar bisphenols and vary between maternal and fetal systems.

In freshwater fish, such as Oreochromis mossambicus, exposure to BPS has been shown to disrupt enzymes involved in mitochondrial and intermediary metabolism. keralamarinelife.in While this study focused on metabolic disruption rather than biotransformation pathways, it demonstrates that aquatic organisms also process these compounds, leading to biological effects. The specific pathways for TCBPS metabolism in such models have not been extensively detailed but are expected to involve similar conjugation reactions as seen in mammals.

Toxicokinetics of Chlorinated Bisphenol S Analogues

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. The chlorine atoms on TCBPS can influence its physicochemical properties, such as lipophilicity, which in turn affects its toxicokinetic profile. nih.gov

Bisphenols can be absorbed into the body through various routes, including oral ingestion, dermal contact, and inhalation. nih.gov Oral absorption of BPS has been shown to be efficient. nih.gov Following oral administration in rats, BPS was well absorbed and extensively excreted. nih.gov

Dermal absorption is also a significant route of exposure, particularly from handling products like thermal paper. researchgate.net Studies on BPS show that it can be absorbed through the skin, although the extent of absorption may be less than that of BPA. researchgate.net The increased lipophilicity of chlorinated bisphenols compared to their parent compound might enhance their rate of dermal uptake. nih.gov

Once absorbed, bisphenols are distributed throughout the body. Studies on radiolabeled BPS in rats and mice showed that after 72 hours, the amount of radioactivity remaining in tissues was very low (≤2.4%), indicating minimal long-term retention in major tissues. nih.gov

However, the distribution can be influenced by the specific bisphenol analogue. In a pregnancy sheep model, all three tested bisphenols (BPA, BPS, BPF) were able to cross the placental barrier and were detected in fetal plasma, fetal urine, and amniotic fluid up to 72 hours post-administration, even after they were cleared from maternal plasma. nih.gov This suggests a potential for accumulation in the fetal compartment. Higher ratios of chlorinated BPA to BPA have been found in fatty tissues compared to urine, suggesting that increased lipophilicity can lead to greater distribution into adipose tissue. nih.gov This implies that TCBPS might show a greater tendency to partition into fatty tissues compared to BPS.

Elimination of bisphenols and their metabolites occurs primarily through urine and, to a lesser extent, feces. nih.gov In rats, BPS was mainly excreted in the urine as glucuronide and sulfate conjugates. nih.gov Studies in bile duct-cannulated rats revealed that a significant portion of an oral BPS dose was secreted into the bile, suggesting that enterohepatic recirculation occurs, which can prolong the compound's presence in the body. nih.gov

The half-life of bisphenols is a key parameter of their elimination kinetics. In a pregnancy sheep model, significant differences were observed in the maternal half-lives of BPA, BPS, and BPF. nih.gov The fetal half-life of BPS was found to be notably long (34.1 ± 1.7 h), indicating slow elimination from the fetal environment. nih.gov While the half-life of BPS in humans is considered short (less than 24 hours), the persistence in the fetal compartment raises specific concerns. nih.govkoreamed.org

Table 1: Comparative Toxicokinetic Parameters of Bisphenols in a Pregnant Sheep Model

| Parameter | Bisphenol A (BPA) | Bisphenol S (BPS) | Bisphenol F (BPF) |

| Maternal Max Concentration (Cmax-mat) | 66.7 ± 1.7 ng/ml | 643 ± 29.9 ng/ml | 48.8 ± 0.2 ng/ml |

| Maternal Time to Max Conc. (tmax-mat) | 3.0 ± 0.0 h | 3.0 ± 0.0 h | 1.7 ± 0.7 h |

| Fetal Half-Life (t1/2 fet) | 31.3 ± 3.6 h | 34.1 ± 1.7 h | 8.5 ± 0.2 h |

| Data sourced from a study in a pregnant sheep model. nih.gov |

Based on a comprehensive search of available scientific literature, there is currently insufficient ecotoxicological data on the specific compound "this compound" to generate the detailed article as requested.

Research is available for its precursor, Bisphenol S (BPS), and other analogues, and the occurrence of chlorinated derivatives of BPS (including Trichloro-BPS) has been documented in some environmental contexts like paper products and indoor dust. nih.govacs.orgmdpi.com One study noted that the potential toxicity of these chlorinated derivatives was predicted using computer modeling (in silico), with toxicity expected to increase with the degree of chlorination. nih.govacs.org

However, specific experimental studies investigating the effects of this compound on aquatic organisms (invertebrates, fish, algae) and terrestrial ecosystems (soil microbiomes, plants) as outlined in the request have not been identified in the public domain. Therefore, it is not possible to provide a scientifically accurate article that adheres to the specified structure and content requirements at this time.

Ecotoxicological Research on Trichloro Bisphenol S

Molecular Ecotoxicology: Gene and Protein Expression in Sentinel Species

Direct in vivo studies detailing specific gene and protein expression profiles in sentinel species exposed solely to Trichloro Bisphenol S are not extensively available in current literature. However, a combination of predictive modeling and in vitro assays provides a foundational understanding of its potential molecular impacts. The prevailing evidence suggests that toxicity tends to increase with the degree of chlorination. acs.orgnih.gov

Research on chlorinated BPS derivatives points to significant interactions with key cellular receptors and pathways. In vitro studies have demonstrated that the estrogenic activity of chlorinated BPS compounds increases with the number of chlorine substitutions, with effects noted for monochloro-BPS (Cl1-BPS), dichloro-BPS (Cl2-BPS), and trichloro-BPS (Cl3-BPS). acs.org This suggests a potential for endocrine disruption in aquatic organisms by interfering with hormonal signaling pathways crucial for reproduction and development.

Furthermore, chlorinated byproducts of BPS have been identified as potent activators of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). mdpi.comnih.gov PPARγ is a critical nuclear receptor that regulates adipogenesis (fat cell development) and lipid metabolism. frontiersin.org In vitro assays revealed that the activity of BPS byproducts on PPARγ was enhanced by two- to four-fold compared to the parent BPS compound. nih.gov The activation of PPARγ by environmental contaminants is a significant concern, as it can lead to metabolic disruption. Studies on other bisphenols have linked PPARγ activation to obesogenic effects. frontiersin.orgnih.gov The increased activity of chlorinated derivatives suggests a higher potential for such effects. mdpi.comfrontiersin.org

While these molecular-level studies provide strong evidence of potential harm, further research using sentinel species such as zebrafish (Danio rerio) or aquatic invertebrates is needed to fully elucidate the specific genes and proteins affected by this compound in a whole-organism context.

Interactive Data Table: In Vitro Activity of Chlorinated Bisphenol S Derivatives

| Compound Class | Endpoint | Observation | Finding |

| Chlorinated BPS (Clx-BPS) | Estrogenic Activity | Activity increases with the degree of chlorination (Cl1-BPS < Cl2-BPS < Cl3-BPS). acs.org | Suggests increasing potential for endocrine disruption with higher chlorination. |

| Chlorinated BPS (Clx-BPS) | PPARγ Activity | Activity is enhanced as the number of substituted chlorine atoms increases. mdpi.comnih.gov | Indicates a greater potential for metabolic disruption compared to BPS. |

| Chlorinated BPS Byproducts | PPARγ Activity | 2-to-4-fold enhancement in activity compared to parent BPS. nih.gov | Highlights the increased potency of transformation products. |

| In Silico Prediction | General Toxicity | Toxicity is predicted to increase with the degree of chlorination. acs.orgnih.gov | Reinforces the concern that chlorinated derivatives are more harmful than BPS. |

Population and Community Level Ecological Effects

Direct empirical studies on the population and community-level ecological effects of this compound are currently scarce. The assessment of such large-scale impacts relies on inferring consequences from molecular and organismal-level toxicity data and environmental occurrence.